molecular formula C10H13FN2O B7859326 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide

Cat. No.: B7859326
M. Wt: 196.22 g/mol
InChI Key: ASEVACYAZCTXDD-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules within Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in contemporary chemical research for profoundly modifying their physical, chemical, and biological properties. google.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nih.gov This inherent strength imparts enhanced thermal and metabolic stability to fluorinated compounds.

Key effects of fluorine incorporation include:

Modulation of Electronic Properties: Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influencing reaction pathways and molecular interactions.

Enhanced Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can be a critical factor in the behavior of molecules in biological systems.

Conformational Control: The size and steric demand of fluorine can influence the preferred three-dimensional arrangement of a molecule, affecting its shape and how it interacts with other molecules.

Improved Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the lifespan of a fluorinated compound in a biological system.

These unique properties have led to the widespread application of fluorinated organic compounds in materials science, agrochemicals, and pharmaceutical development. nih.gov

Overview of Amide Scaffolds as Foundational Structures in Academic Chemical Synthesis

The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, most notably forming the backbone of peptides and proteins. In academic chemical synthesis, the amide scaffold is a cornerstone due to its stability, structural rigidity, and versatile reactivity. appchemical.com

The synthesis of amides is a well-established area of organic chemistry, with numerous methods available for their formation. Common strategies involve the coupling of a carboxylic acid and an amine, often facilitated by coupling reagents that activate the carboxylic acid. The planarity of the amide bond, a result of resonance delocalization, imparts a degree of conformational rigidity to molecules, which is crucial for designing structured compounds. appchemical.com This structural role, combined with their ability to participate in hydrogen bonding, makes amides essential building blocks in supramolecular chemistry and the synthesis of complex target molecules. appchemical.com

Contextualizing 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide within the Landscape of Advanced Organic Chemistry Research

The specific compound, this compound, combines the key features discussed above. It is a chiral molecule that possesses a fluorinated phenyl group attached to an ethylamine (B1201723) core, which is in turn linked to a glycinamide (B1583983) (2-amino-acetamide) moiety.

While extensive, detailed research focusing specifically on the synthesis and application of this compound is not widely available in peer-reviewed literature, its structure suggests its potential role as a building block or intermediate in the synthesis of more complex molecules. The presence of a primary amine, a secondary amide, and a fluorinated aromatic ring provides multiple points for further chemical modification.

Based on the functionalities present, this compound could be of interest in several areas of advanced organic chemistry research:

Medicinal Chemistry: Derivatives of similar fluorinated amides have been explored for various biological activities. For instance, related 2-amino acetamide (B32628) structures have been investigated for their potential antiepileptic and sedative properties. The fluorophenyl group is a common feature in many pharmaceutical compounds.

Asymmetric Synthesis: As a chiral molecule, it could serve as a scaffold or a starting material in enantioselective synthesis, where the goal is to produce a single enantiomer of a target molecule.

Fragment-Based Discovery: In drug discovery, small molecules like this can be used as "fragments" to screen for binding to biological targets. The identification of a binding fragment can then guide the development of larger, more potent molecules.

Below are the known chemical identifiers and properties for the hydrochloride salt of this compound.

PropertyValue
Chemical Name 2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride
CAS Number 1334146-50-7
Molecular Formula C10H14ClFN2O
Molecular Weight 232.68 g/mol

Data sourced from Appchem

The study of molecules like this compound is emblematic of the broader trends in organic chemistry. Researchers often design and synthesize such compounds as part of larger libraries for screening purposes or as tailored building blocks for constructing more elaborate molecular architectures with specific functions. The combination of a fluorinated motif and an amide scaffold within its structure places it firmly within the realm of modern synthetic chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEVACYAZCTXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations for 2 Amino N 1 4 Fluoro Phenyl Ethyl Acetamide and Analogues

Strategies for Site-Selective Fluorine Incorporation into Amide Structures

Achieving site-selective fluorination in complex organic molecules is a formidable challenge in synthetic chemistry. For amide structures, several methodologies have been developed to introduce fluorine atoms with high precision.

Amide-Coupling Reactions for Fluorinated Amide Synthesis

The formation of an amide bond is a cornerstone of organic synthesis, and numerous coupling reagents have been developed to facilitate this transformation, even with challenging substrates such as fluorinated amines and carboxylic acids. nih.govmolport.com These reagents are designed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. nih.gov Key classes of coupling reagents include carbodiimides (e.g., DCC, EDC), uronium/guanidinium salts (e.g., HBTU, HATU), and phosphonium-based reagents (e.g., PyBOP). nih.gov

A particularly effective strategy for sterically hindered or electronically deactivated coupling partners involves the in situ formation of acyl fluorides from carboxylic acids. chemicalbook.com Acyl fluorides exhibit a unique reactivity profile, behaving like activated esters while minimizing steric hindrance, which can lead to higher yields and purity in challenging amide coupling reactions. chemicalbook.com Fluorinating agents like cyanuric fluoride (B91410) or tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) can be used to convert N-protected amino acids into their corresponding acid fluorides, which then readily couple with amines. rsc.orgiucr.org

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDC, DICWidely used, cost-effective. Byproduct removal can be an issue.
Uronium/Guanidinium SaltsHBTU, HATU, TBTUHigh efficiency, low racemization.
Phosphonium SaltsPyBOP, PyAOPEffective for hindered couplings.
Acyl Fluoride PrecursorsCyanuric Fluoride, TFFH, BTFFHGenerate acyl fluorides in situ, good for sterically demanding reactions.

Radical N-Perfluoroalkylation–Defluorination Pathways in Fluorinated Hydroxamic Acid, Amide, and Thioamide Syntheses

A one-pot approach for the synthesis of fluorinated hydroxamic acids, amides, and thioamides has been developed, proceeding through a radical N-perfluoroalkylation–defluorination pathway. nih.govnih.govbldpharm.comresearchgate.net This method involves the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, which results in the formation of labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates. bldpharm.com

By carefully selecting additives, a controlled oxy/thiodefluorination of these intermediates can be achieved. For instance, in the presence of zinc and hydrochloric acid, the hydroxylamine intermediate is reduced to an iminoyl fluoride, which upon hydrolysis, yields the corresponding amide. nih.gov Alternatively, the use of sodium acetate (B1210297) can lead to the formation of O-acyl hydroxamic acids, while potassium thioacetate (B1230152) can be used to produce thioamides. nih.gov This versatile methodology highlights the utility of N-perfluoroalkylated amines as key intermediates for the synthesis of a diverse range of fluorine-containing compounds. nih.gov

Enantioselective Amination Approaches for α-Amino Acid Derivatives and Amides

The synthesis of chiral amines and their derivatives, such as α-amino acids and amides, is of paramount importance in pharmaceutical chemistry. Enantioselective amination reactions, which control the stereochemistry at the newly formed C-N bond, are crucial for producing single-enantiomer drugs. Various catalytic systems have been developed to achieve high enantioselectivity in these transformations. researchgate.net

Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, have been successfully employed in asymmetric reductive amination and hydrogenation reactions to produce chiral amines. chemsrc.comnih.govmdpi.com These catalysts often utilize chiral ligands to create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

More recently, photoredox catalysis has emerged as a powerful tool for enantioselective amination. researchgate.netijper.org This approach utilizes visible light to generate reactive radical intermediates under mild conditions. In one strategy, photon-generated nitrogen-centered radicals undergo enantioselective addition to catalytically formed chiral enamines, directly yielding α-amino aldehyde adducts with high enantiomeric excess. researchgate.netijper.org This method provides direct access to valuable chiral building blocks without the need for post-reaction modifications. ijper.org Photoenzymatic systems, combining the selectivity of enzymes with the power of photochemistry, are also being explored for the asymmetric synthesis of fluorinated amides with remote stereocenters.

Multi-Step Synthesis Pathways Employing Key Intermediates for the Compound and Structurally Related Derivatives

The synthesis of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide typically involves a multi-step sequence starting from readily available precursors. A key intermediate in this synthesis is 1-(4-fluorophenyl)ethylamine. nih.govnih.govresearchgate.netchemsrc.com This chiral amine can be prepared through various methods, including the reductive amination of 4-fluoroacetophenone.

A common synthetic route to the target compound and its analogues involves the reaction of a haloacetamide, such as 2-bromoacetamide (B1266107) or 2-chloroacetamide (B119443), with 1-(4-fluorophenyl)ethylamine. bldpharm.comresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium bicarbonate or triethylamine, in a suitable solvent like acetonitrile (B52724). researchgate.net

Plausible Synthetic Pathway:

Formation of Haloacetamide: Chloroacetyl chloride is reacted with ammonia (B1221849) to form 2-chloroacetamide. Alternatively, bromoacetyl bromide can be used to form 2-bromoacetamide.

Nucleophilic Substitution: 2-chloroacetamide (or 2-bromoacetamide) is then reacted with 1-(4-fluorophenyl)ethylamine. The amine acts as a nucleophile, displacing the halide to form the N-substituted acetamide (B32628) backbone.

Final Product Formation: This reaction directly yields this compound, which can then be isolated and purified.

This modular approach allows for the synthesis of a wide range of structurally related derivatives by simply varying the substituted amine or the haloacetamide starting materials. For example, using different substituted anilines or benzylamines would lead to a diverse library of N-aryl or N-benzyl acetamide derivatives.

Optimization of Reaction Conditions, Yields, and Purity in the Synthesis of Fluorinated Amide Compounds

The efficiency of fluorinated amide synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often screened include the choice of solvent, base, coupling reagent, and reaction temperature. chemsrc.com For instance, in the radical N-perfluoroalkylation–defluorination pathway, it was found that stirring the reaction mixture at a higher temperature for an extended period was beneficial for the oxydefluorination step. researchgate.netchemsrc.com

The addition of co-solvents can also significantly impact the yield and purity of the product. researchgate.net In some cases, the use of a co-solvent like dichloromethane (B109758) (DCM) or 1,1,2,2-tetrachloroethane (B165197) (TCE) was necessary to achieve high yields for certain substrates. researchgate.net

Table of Optimization Parameters for a Hypothetical Fluorinated Amide Synthesis

Parameter Conditions Tested Optimal Condition Effect on Yield/Purity
Solvent Acetonitrile, THF, DCM, Toluene Acetonitrile Higher conversion rates and cleaner reaction profile.
Base K₂CO₃, Pyridine, NaOAc, Et₃N NaOAc Minimized side reactions and decomposition of intermediates.
Temperature Room Temp, 40 °C, 65 °C, 80 °C 65 °C Balanced reaction rate and product stability.

| Co-solvent | None, DCM, TCE | DCM | Improved solubility of starting materials, leading to higher yield. |

Purification of the final fluorinated amide compounds is crucial to remove unreacted starting materials, reagents, and byproducts. researchgate.net Common purification techniques include:

Recrystallization: This is often the method of choice for crystalline solid amides, as it can provide highly pure products. Solvents like ethanol, acetone, or acetonitrile are commonly used.

Column Chromatography: For non-crystalline or difficult-to-separate mixtures, silica (B1680970) gel column chromatography is a powerful tool.

Aqueous Workup: Washing the reaction mixture with acidic and basic solutions can effectively remove many impurities.

Solid-Phase Extraction: In some cases, specialized resins can be used to capture the product or impurities, simplifying the purification process.

Innovative Synthetic Protocols and Emerging Techniques in Fluorinated Compound Synthesis (e.g., Organoboron Chemistry, Photoredox Catalysis)

The field of fluorine chemistry is continually evolving, with new and innovative methods being developed to facilitate the synthesis of fluorinated compounds under milder and more selective conditions.

Organoboron Chemistry: Organoboron compounds have emerged as versatile intermediates in organic synthesis. bldpharm.com While traditionally used for cross-coupling reactions to form carbon-carbon bonds, recent advances have demonstrated their utility in carbon-fluorine bond formation. molport.comchemicalbook.combldpharm.comresearchgate.net This can be achieved through several strategies, including the selective fluorination of organoboron compounds or the use of boryl moieties as directing groups to introduce fluorine into a specific position on a molecule. bldpharm.com The transition-metal-catalyzed monodefluoroborylation of polyfluoroarenes is an efficient method for creating fluorinated organoboron building blocks. bldpharm.com

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules, including fluorinated compounds. This technique utilizes photocatalysts that, upon absorption of light, can initiate single-electron transfer processes, generating highly reactive radical intermediates under exceptionally mild conditions. This has enabled the development of novel methods for the synthesis of fluorinated amides and other derivatives that are not accessible through traditional thermal methods. nih.gov For example, photoredox catalysis has been successfully applied to the carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids and the trifluoromethylation of arenes. The ability to tune reaction pathways by adjusting parameters such as the light source, photocatalyst, and additives makes this a highly versatile and powerful tool for the synthesis of novel fluorinated compounds.

Advanced Spectroscopic Characterization and Computational Investigations of 2 Amino N 1 4 Fluoro Phenyl Ethyl Acetamide

Advanced Spectroscopic Methods for Structural Elucidation (e.g., Multi-nuclear NMR, Mass Spectrometry)

Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation of synthesized molecules. Techniques such as multi-nuclear Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular weight.

Multi-nuclear NMR Spectroscopy offers precise insights into the chemical environment of magnetically active nuclei. For 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted fluorophenyl ring would typically appear as a pair of doublets due to coupling with each other and with the fluorine atom. The methine (-CH) proton, being adjacent to the chiral center and the amide nitrogen, would likely appear as a multiplet. The methyl (-CH₃) protons would present as a doublet, coupled to the methine proton. The methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the amino acetamide (B32628) group would appear as singlets or multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. Signals for the carbonyl carbon of the acetamide group, the aromatic carbons of the fluorophenyl ring (with their chemical shifts influenced by the fluorine substituent), and the aliphatic carbons (methine, methyl, and methylene) would be observed at characteristic chemical shifts.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool. nih.gov It would show a signal whose chemical shift is characteristic of a fluorine atom attached to a phenyl ring, providing confirmation of its presence and chemical environment.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the compound is expected to be detected as a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments would induce fragmentation, providing structural information. The fragmentation of amino and acetamide groups often involves characteristic losses. nih.govnih.gov Expected fragmentation pathways could include the cleavage of the amide bond and the loss of the aminoacetyl group.

Ion Adduct Predicted m/z
[M+H]⁺197.10848
[M+Na]⁺219.09042
[M+K]⁺235.06436
[M+NH₄]⁺214.13502
This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, calculated using computational tools. uni.lu

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods complement experimental data by providing a deeper understanding of molecular structure, reactivity, and electronic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity and kinetic stability of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the fluorophenyl ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is often centered on electron-deficient areas, potentially involving the carbonyl group of the acetamide moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.net This analysis is also fundamental to predicting electronic transition properties, as the HOMO-LUMO transition is the lowest energy electronic excitation. materialsciencejournal.org

Parameter Description Significance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
ΔE (Gap)E(LUMO) - E(HOMO)Correlates with chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the carbonyl oxygen, the nitrogen of the amino group, and the fluorine atom due to the high electronegativity of these atoms. nih.govresearchgate.net

Positive Regions (Blue/Green): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the amide N-H group are expected to be the most positive regions, making them potential hydrogen bond donors. nih.govresearchgate.net

The MEP map provides a clear, visual representation of the molecule's reactive sites and polarity. nih.gov

Conformational Analysis and Stereochemical Considerations

A crucial feature of this molecule is the presence of a chiral center at the carbon atom attached to the fluorophenyl group, the methyl group, the hydrogen atom, and the amide nitrogen. This results in the existence of two enantiomers: (R)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide and (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide. These stereoisomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Computational studies can be used to explore the relative energies of different conformers for each enantiomer and to understand how stereochemistry influences molecular properties and interactions.

Intermolecular Interactions and Solvation Models in Aqueous and Organic Media

The functional groups within this compound—specifically the amide, the primary amine, and the fluorine atom—govern its intermolecular interactions. The N-H groups of the amide and amine can act as hydrogen bond donors, while the carbonyl oxygen, the amine nitrogen, and the fluorine atom can act as hydrogen bond acceptors. These hydrogen bonding capabilities, along with van der Waals forces and potential π-π stacking between the phenyl rings, are critical in determining the solid-state packing and physical properties of the compound.

Solvation models are used to computationally simulate the behavior of the molecule in different solvents. The balance between intramolecular interactions and interactions with solvent molecules determines solubility and conformational preference in solution. nih.gov In polar, protic solvents like water, the molecule's ability to form strong hydrogen bonds with the solvent would be a dominant factor. In less polar organic media, intermolecular hydrogen bonding between the molecules themselves or weaker dipole-dipole interactions may become more significant. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to approximate the effect of the solvent on the molecule's structure and properties. nih.gov

Mechanistic Studies of Biological Interactions and Structure Activity Relationships Sar for 2 Amino N 1 4 Fluoro Phenyl Ethyl Acetamide and Cognate Structures

Elucidation of Molecular Mechanisms in Biological Systems through In Vitro Studies

In vitro studies have been instrumental in deciphering the molecular underpinnings of the biological activities of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide and its cognate structures. These studies have shed light on how these compounds interact with biological systems at the molecular and cellular levels.

Enzymatic Inhibition Pathways (e.g., Histone Deacetylases)

While direct evidence for the enzymatic inhibition pathways of this compound is not extensively documented in publicly available literature, studies on structurally related benzamide (B126) and acetamide (B32628) derivatives suggest a potential for interaction with various enzymes, including histone deacetylases (HDACs). For instance, certain N-(2-aminophenyl)benzamide derivatives have demonstrated inhibitory activity against Class I HDACs. nih.gov The core structure of an acetamide linked to an aromatic system is a common feature in many enzyme inhibitors. The specific enzymatic targets for this compound, however, remain an area for further investigation.

Molecular Target Interactions and Binding Affinities

The precise molecular targets and binding affinities for this compound are not well-defined in the available scientific literature. Computational predictions and data from chemical databases provide theoretical values for properties like lipophilicity (XlogP), which can influence how a compound interacts with biological membranes and potential protein targets. However, experimental data on specific receptor or enzyme binding affinities are currently lacking.

Cellular Mechanisms of Action in Relevant Biological Models

The cellular effects of this compound are not specifically detailed in current research. However, studies on similar phenylacetamide derivatives have revealed a range of cellular activities, including cytotoxic and pro-apoptotic effects in cancer cell lines. For example, a study on various phenylacetamide derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. tbzmed.ac.ir Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed their potential as anticancer agents, particularly against prostate carcinoma cell lines. nih.gov These findings suggest that compounds with a similar structural backbone may influence cell proliferation and survival, although the specific mechanisms for this compound require direct experimental validation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, the presence of a fluorine atom and the stereochemistry of the ethyl-acetamide bridge are key determinants of its potential biological function.

Impact of Fluorination on Modulating Biological Activity and Selectivity

The introduction of a fluorine atom to a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the case of this compound, the para-fluorophenyl group is expected to influence its electronic properties and how it interacts with biological targets. Studies on other fluorinated N-arylacetamides have shown that the position of the fluorine atom can significantly affect the molecule's reactivity and selectivity. researchgate.net For instance, the fluorine atom in N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide was shown to improve its selectivity and activity as an HDAC inhibitor. nih.gov While a direct SAR study on this compound is not available, the established principles of fluorine chemistry in drug design suggest that this modification is critical to its biological profile.

Influence of Substituent Patterns and Stereochemistry on Biological Potency

The arrangement of substituents on the phenyl ring and the stereochemistry of the chiral center in the ethyl-acetamide linker are critical for biological potency. In a series of novel phenylacetamides that act as sodium channel blockers, the nature of the amine portion of the molecule and the length of the spacer between the amide and amine were found to be optimal for activity. nih.gov Furthermore, research on N-phenylacetamide derivatives containing a thiazole (B1198619) moiety has demonstrated that different substituents on the phenyl ring lead to varying antibacterial activities. mdpi.com

The stereocenter at the 1-(4-fluoro-phenyl)-ethyl moiety implies that this compound can exist as different stereoisomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. However, specific studies delineating the stereospecific activity of the enantiomers of this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to develop mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. fiveable.mejocpr.com This approach is instrumental in drug discovery for predicting the activity of new chemical entities, guiding lead optimization, and minimizing the need for extensive experimental screening. jocpr.comnih.gov For a series of compounds including this compound, a QSAR model can provide predictive insights into their potential biological effects.

The development of a robust QSAR model involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. nih.gov For acetamide derivatives, this could be anticonvulsant activity, anticancer effects, or other targeted biological responses. kg.ac.rsnih.gov The three-dimensional structures of these molecules are then optimized using computational chemistry methods, such as the Semi-empirical Method PM6. kg.ac.rs

Subsequently, a wide array of molecular descriptors is calculated to quantify various aspects of the molecular structure. These descriptors can be categorized as constitutional (0D), topological (2D), and geometrical (3D), among others, and they describe properties like molecular weight, connectivity, shape, and electronic features. kg.ac.rs Statistical techniques, such as multiple linear regression (MLR), are employed to establish a mathematical relationship between a subset of these descriptors and the observed biological activity. kg.ac.rs

The predictive power of the resulting QSAR model is rigorously assessed through validation techniques, including leave-one-out cross-validation and external validation with a separate set of compounds. jocpr.comkg.ac.rs A well-validated QSAR model can then be used to predict the biological activity of novel compounds, such as this compound, based on their calculated molecular descriptors. These models can highlight the key structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the design of more potent and selective analogs. fiveable.me

For instance, a hypothetical QSAR study on a series of N-phenylacetamide analogs could yield a model that identifies the importance of specific electronic and topological features for a particular biological activity. The insights from such a model would be invaluable for the rational design of new derivatives with enhanced therapeutic potential.

Table 1: Illustrative Data for a Hypothetical QSAR Model of Acetamide Derivatives

Compound IDExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)Key Descriptor 1 (e.g., LogP)Key Descriptor 2 (e.g., Dipole Moment)
Analog 110.511.22.13.5
Analog 25.25.82.54.1
Analog 315.814.91.83.2
This compound To be determined8.72.33.8
Analog 42.12.52.84.5

Note: The data in this table is for illustrative purposes to demonstrate the output of a QSAR model and is not based on actual experimental results for the listed compounds.

Investigation of In Vitro Efficacy and Selectivity in Biological Assays

The in vitro efficacy and selectivity of this compound and its cognate structures are evaluated through a variety of biological assays to determine their potential as therapeutic agents. These assays are crucial for understanding the compound's mechanism of action, potency, and specificity towards a biological target.

For compounds with potential anticancer activity, cytotoxicity is a key parameter that is often assessed using the MTS assay. nih.gov This assay measures the metabolic activity of cells and provides an indication of cell viability after treatment with the test compound. nih.gov By testing the compound against various cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7), a profile of its cytotoxic activity can be established. nih.gov The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration at which it inhibits 50% of the biological activity.

In addition to general cytotoxicity, it is important to investigate the compound's selectivity. This involves comparing its activity against cancer cells to its effects on normal, healthy cells. A favorable selectivity index, which is the ratio of the toxic concentration for normal cells to the effective concentration for cancer cells, indicates a potentially safer therapeutic agent. scielo.br

For compounds targeting specific enzymes or receptors, a range of biochemical and cell-based assays are employed. For instance, if the target is a metallo-β-lactamase, in vitro inhibition assays are conducted to determine the compound's ability to block the enzyme's activity. nih.gov The effect of the compound on restoring the efficacy of existing antibiotics in resistant bacterial strains can also be evaluated through growth-inhibition assays. nih.gov

The structure-activity relationship studies of aryl acetamide derivatives have shown that substitutions on the phenyl ring can significantly influence biological activity. For example, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance cytotoxic effects in some series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov Furthermore, the position of fluorine atoms can dramatically impact potency, with substitutions at the 4-position of the phenyl ring leading to substantial improvements in some cases. nih.gov

Table 2: Illustrative In Vitro Efficacy Data for this compound and Related Compounds

CompoundTarget/Cell LineAssay TypePotency (IC50/EC50, µM)Selectivity Index
This compound Prostate Cancer (PC3)Cytotoxicity (MTS)To be determinedTo be determined
This compound Breast Cancer (MCF-7)Cytotoxicity (MTS)To be determinedTo be determined
This compound Normal FibroblastsCytotoxicity (MTS)To be determinedTo be determined
Reference Compound A (e.g., Doxorubicin)Prostate Cancer (PC3)Cytotoxicity (MTS)0.510
Reference Compound B (e.g., Imatinib)Breast Cancer (MCF-7)Cytotoxicity (MTS)1.225

Note: The data in this table is for illustrative purposes to demonstrate the type of data generated from in vitro assays and is not based on actual experimental results.

Future Directions and Advanced Research Perspectives for 2 Amino N 1 4 Fluoro Phenyl Ethyl Acetamide in Academic Organic Chemistry

Rational Design and Development of Novel Analogues and Derivatives with Enhanced Specificity

The rational design of analogues of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide is a key avenue for future research, aimed at creating derivatives with potentially enhanced biological activity and target specificity. This approach moves beyond random screening by systematically modifying the core structure and evaluating the impact on function, a strategy successfully employed in the development of inhibitors for targets like Factor VIIa and histone deacetylases (HDACs). ijper.orgmdpi.com The structural framework of the parent compound can be dissected into three key regions for modification: the 4-fluorophenyl ring, the chiral ethyl-acetamide linker, and the terminal amino group.

Structural Modifications and Design Rationale:

The 4-Fluorophenyl Ring: The fluorine substituent is critical, influencing the molecule's electronic properties and metabolic stability. nih.gov Structure-activity relationship (SAR) studies on other bioactive molecules have shown that the position and number of halogen substitutes are essential for inhibitory effects. frontiersin.org Future work could involve synthesizing analogues where the fluorine is moved to the ortho or meta positions or replaced with other electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -OCH₃) to probe electronic and steric requirements for target binding. nih.gov

The Chiral Ethyl-Acetamide Linker: The stereochemistry at the chiral center is likely crucial for biological recognition. Synthesizing and testing both the (R) and (S) enantiomers is a fundamental first step. The ethyl linker could be elongated, shortened, or rigidified by incorporation into a cyclic system (e.g., pyrrolidine) to explore the optimal spatial orientation of the aromatic and amide moieties.

The Terminal Amino Group: The primary amine offers a versatile handle for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems (e.g., thiazole (B1198619), triazine) to explore new interactions with biological targets. rsc.org For instance, converting the terminal amine into a different zinc-binding group, such as an α-amino amide, could be explored to target metalloenzymes like HDAC6 while avoiding the potential toxicity associated with traditional hydroxamate groups. mdpi.com

A systematic approach to these modifications, guided by biological feedback, will be crucial for developing derivatives with improved potency and selectivity.

Table 1: Proposed Analogues of this compound and Their Design Rationale
Modification RegionProposed ModificationRationaleRelevant Precedent/Concept
4-Fluorophenyl RingVary fluorine position (ortho, meta); introduce additional substituents (Cl, CF₃, OCH₃)Probe electronic and steric requirements for binding; modulate lipophilicity and metabolic stability.SAR studies on FPMINT analogues showed halogen position is critical for transporter inhibition. frontiersin.org
Chiral Ethyl-Acetamide LinkerSynthesize pure (R) and (S) enantiomers; alter linker length; incorporate into a cyclic structure.Determine stereochemical preference for activity; optimize spatial orientation of key functional groups.Synthesis of chiral fluorinated N-heterocycles highlights the importance of stereocontrol. acs.org
Terminal Amino GroupAcylation with different carboxylic acids; conversion to secondary/tertiary amines; incorporation into heterocycles.Introduce new hydrogen bond donors/acceptors; alter polarity; explore novel binding interactions.Design of dual Bcr-Abl/HDAC inhibitors utilized aminophenylthiazole moieties. rsc.org
Core Amide BondReplace with bioisosteres like thioamides or reverse the amide orientation.Improve metabolic stability and alter hydrogen bonding patterns.Efficient one-pot syntheses for fluorinated thioamides have been developed. acs.orgnih.gov

Integration of Advanced Computational Methods for De Novo Design and Mechanistic Prediction

Advanced computational methods are indispensable tools for accelerating the design-synthesize-test cycle in modern organic chemistry. For this compound, these techniques can provide profound insights into its conformational preferences, potential biological targets, and synthetic mechanisms.

Computational Approaches and Applications:

Mechanistic Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions used to produce the compound and its analogues. For example, DFT has been used to study the regiochemistry of electrophilic aromatic fluorination of N-arylacetamides and to detail the mechanisms of metal-mediated fluorination reactions. researchgate.netnih.gov Such studies can help optimize reaction conditions, predict side products, and guide the development of more efficient synthetic routes.

De Novo Design and Virtual Screening: If a biological target is identified, molecular docking and molecular dynamics (MD) simulations can predict the binding mode and affinity of designed analogues. ijper.org These in silico studies allow for the prioritization of synthetic candidates, saving significant time and resources. researchgate.net For instance, reverse docking, where the compound is screened against a library of known protein structures, could help identify potential targets. mdpi.com Furthermore, de novo design algorithms, which generate novel molecular structures computationally, could be used to create entirely new scaffolds based on the pharmacophoric features of the parent compound. nih.govnih.gov

Structure and Interaction Analysis: Computational studies are powerful for analyzing the impact of fluorination on molecular structure and noncovalent interactions. nih.gov Tools like Hirshfeld surface analysis can be used to understand how the fluorine atom influences crystal packing and intermolecular interactions, which is critical for solid-state properties and materials science applications. nih.gov

Table 2: Application of Computational Methods in the Study of Fluorinated Amides
Computational MethodSpecific ApplicationObjective
Density Functional Theory (DFT)Calculate reaction energy barriers and transition state geometries.Elucidate reaction mechanisms and predict product selectivity for synthetic routes. nih.gov
Molecular DockingPredict the binding pose and score of a ligand within a protein's active site.Prioritize analogues for synthesis; guide rational design of more potent inhibitors. ijper.org
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of a protein-ligand complex over time.Assess the stability of predicted binding poses and understand the energetic contributions of key interactions. mdpi.com
Hirshfeld Surface AnalysisAnalyze intermolecular contacts and interactions in a crystal lattice.Understand the role of fluorine in crystal packing and predict solid-state properties. nih.gov

Exploration of Scalable and Sustainable Synthetic Methodologies for Academic and Pre-clinical Research

The development of efficient, scalable, and environmentally benign synthetic methods is paramount for both academic research and potential pre-clinical development. Traditional methods for synthesizing fluorinated amides often rely on harsh reagents and multi-step procedures. acs.orgnih.gov Future research should focus on adopting and optimizing modern synthetic strategies that adhere to the principles of green chemistry.

Advanced Synthetic Strategies:

Photoenzymatic Catalysis: A promising green methodology involves the use of photoenzymes, such as ene-reductases, which can catalyze the enantioselective synthesis of fluorinated amides under mild, visible-light-driven conditions. researchgate.net This approach offers exceptional control over stereochemistry, particularly for generating chiral centers, and avoids the use of toxic heavy metals. nih.gov

Catalytic Asymmetric Fluorination: Phase-transfer catalysis using amide-based catalysts represents a highly efficient method for asymmetric fluorination, often requiring very low catalyst loadings (0.05–0.5 mol%) and short reaction times. rsc.org Similarly, photosensitized direct C-H fluorination offers a pathway to install fluorine atoms with high selectivity under mild conditions, avoiding the need for pre-functionalized substrates. beilstein-journals.org

Bio-based Feedstocks: Exploring synthetic routes that begin from renewable starting materials, such as carbohydrates, presents a long-term strategy for sustainability. The Claisen rearrangement of fluorinated vinyl ethers derived from sugars is one such approach to create valuable fluorinated scaffolds. researchgate.net

The scalability of these methods is a critical consideration. dur.ac.uk Reactions that proceed efficiently under mild conditions with low catalyst loadings are generally more amenable to large-scale synthesis required for pre-clinical studies. google.com

Table 3: Comparison of Modern Synthetic Methodologies for Fluorinated Amides
MethodologyKey AdvantagesChallenges/Considerations
Photoenzymatic SynthesisHigh enantioselectivity (up to 97% ee); mild, green conditions (visible light, aqueous buffer); generates remote stereocenters. researchgate.netEnzyme availability and stability; substrate scope may be limited by the enzyme's active site.
One-Pot Radical PathwaysHigh efficiency; reduced waste from fewer workup/purification steps; access to diverse derivatives (amides, thioamides). acs.orgnih.govRadical reactions can sometimes lack selectivity; may require careful optimization of conditions.
Phase-Transfer CatalysisVery low catalyst loading; fast reaction times; high yields and enantioselectivities. rsc.orgCatalyst synthesis can be complex; optimization of phase conditions may be required.
Photosensitized C-H FluorinationDirect functionalization of unactivated C-H bonds; avoids pre-functionalization; mild conditions. beilstein-journals.orgControlling regioselectivity can be challenging; requires specialized photochemical equipment.

Emerging Research Areas and Interdisciplinary Applications of Fluorinated Amide Compounds

Beyond traditional medicinal chemistry, the unique properties of fluorinated amides like this compound make them attractive candidates for a range of interdisciplinary applications. Future research should explore the potential of this scaffold as a building block for advanced functional materials and chemical biology tools.

Smart Materials and Polymers: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique electrical properties. nih.gov Derivatives of the title compound could be designed as monomers for polymerization, leading to novel polyamides with tailored characteristics. Such materials could find use in biomedical applications, including as coatings for medical devices, components of drug delivery systems, or scaffolds for tissue engineering. nih.gov The incorporation of fluorine can also lead to materials with low surface energy and hydrophobic/oleophobic properties. mdpi.com

Chemical Biology and Molecular Probes: The fluorophenyl group and the terminal amine serve as excellent handles for the development of molecular probes. The fluorine atom can be replaced with ¹⁸F for use in Positron Emission Tomography (PET) imaging. The terminal amine can be conjugated to fluorophores, biotin, or other reporter tags. Such probes could be used to study biological processes, identify protein targets, or act as sensors for specific analytes like biogenic amines. claremont.edunih.govnih.gov

Nanomaterials in Synthesis: An emerging area involves using nanomaterials to facilitate the synthesis of fluorinated compounds. For instance, metal-organic frameworks (MOFs) are being developed to stabilize volatile fluorine-containing reagents, making them easier and safer to handle. cornell.edu This approach could enable the use of previously inaccessible fluorinated building blocks for the synthesis of complex analogues.

The exploration of these non-traditional applications will require collaboration between organic chemists, materials scientists, and chemical biologists, opening up new frontiers for the application of fluorinated amide scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide, and how can reaction efficiency be improved?

  • Methodology : Begin with a nucleophilic substitution or condensation reaction between 1-(4-fluorophenyl)ethylamine and a protected amino-acetyl chloride derivative. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize intermediates using 1^1H/13^{13}C NMR and LC-MS. Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks to maximize yield .
  • Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like unreacted amine or over-acylated species.

Q. How can spectroscopic data (NMR, IR) for this compound be interpreted to confirm structural fidelity?

  • Methodology :

  • NMR : Compare experimental 1^1H NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 1.4–1.6 ppm for ethyl CH3_3) with predicted values from computational tools (e.g., ACD/Labs or ChemDraw). Use 19^{19}F NMR to verify the fluorine substituent’s position .
  • IR : Validate amide C=O stretch (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
    • Data Table :
TechniqueKey Peaks/BandsInterpretation
1^1H NMRδ 7.1–7.3 (m, 4H, Ar-H)Confirms 4-fluorophenyl group
13^{13}C NMRδ 170.5 (C=O)Amide carbonyl
IR1665 cm1^{-1}Amide I band

Q. What safety protocols are critical when handling this compound in vitro?

  • Guidelines :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
  • Store in airtight containers at 2–8°C to prevent degradation.
  • In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Compare with X-ray crystallography data from structural analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide ).
  • Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes with fluorophenyl-binding pockets). Validate predictions with in vitro assays .

Q. How can contradictions in experimental data (e.g., unexpected byproducts in synthesis) be resolved systematically?

  • Approach :

  • Hypothesis Testing : Use LC-MS or HRMS to identify byproducts (e.g., dimerization or oxidation products).
  • Structural Confirmation : Employ single-crystal X-ray diffraction (as in ) to resolve ambiguities in NMR assignments.
  • Kinetic Analysis : Apply Michaelis-Menten models to competing reaction pathways to identify rate-limiting steps .

Q. What interdisciplinary strategies are effective for studying this compound’s mechanism of action in biological systems?

  • Framework :

  • Combine metabolomics (LC-HRMS) and transcriptomics (RNA-seq) to map cellular responses.
  • Use isotopic labeling (e.g., 15^{15}N-amide) to track metabolic pathways .
  • Collaborate with computational chemists to integrate multi-omics data into network models .

Data Contradiction Analysis

Q. How can researchers address discrepancies between predicted and observed solubility profiles?

  • Resolution :

  • Experimental Validation : Perform shake-flask solubility tests in buffered solutions (pH 1.2–7.4) and compare with predicted logP values (e.g., using MarvinSketch).
  • Thermodynamic Analysis : Measure melting point and enthalpy of fusion via DSC to assess crystallinity’s impact on solubility .

Safety and Compliance

Q. What regulatory guidelines apply to preclinical studies of this compound?

  • Compliance :

  • Follow OECD 423 guidelines for acute oral toxicity testing.
  • Document waste disposal per EPA protocols (e.g., halogenated waste for fluorine-containing byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.